1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine
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Overview
Description
1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a cyclopropylmethyl group attached to the piperidine ring, which is further connected to an ethanamine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides.
Attachment of the Ethanamine Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: The compound is used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: This compound has a similar piperidine structure but with different substituents.
(S)-1-(piperidin-4-yl)ethan-1-amine: Another piperidine derivative with a different stereochemistry and functional groups.
Uniqueness: 1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications and effects.
Properties
Molecular Formula |
C11H22N2 |
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Molecular Weight |
182.31 g/mol |
IUPAC Name |
1-[1-(cyclopropylmethyl)piperidin-4-yl]ethanamine |
InChI |
InChI=1S/C11H22N2/c1-9(12)11-4-6-13(7-5-11)8-10-2-3-10/h9-11H,2-8,12H2,1H3 |
InChI Key |
MTVQGXLROPKDPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCN(CC1)CC2CC2)N |
Origin of Product |
United States |
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